BenchChemオンラインストアへようこそ!

N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine

Medicinal Chemistry Drug Design Physicochemical Profiling

Procure this thiophene-azetidine variant (CAS 2176152-05-7) to expand your SAR at the isoxazole 5-position. Its electron-rich thiophene ring may enhance ATP-site occupancy vs. methyl/phenyl congeners. The azetidine core imposes conformational rigidity for kinase selectivity profiling. It has an intermediate logP (1.7) and tPSA (112 Ų) for cell permeability. Sulfur-mediated anomalous scattering gives it an advantage in crystallographic fragment screening. This is a multi-directional building block for parallel library synthesis.

Molecular Formula C15H13N5O2S
Molecular Weight 327.36
CAS No. 2176152-05-7
Cat. No. B2523952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine
CAS2176152-05-7
Molecular FormulaC15H13N5O2S
Molecular Weight327.36
Structural Identifiers
SMILESC1C(CN1C(=O)C2=NOC(=C2)C3=CC=CS3)NC4=NC=CC=N4
InChIInChI=1S/C15H13N5O2S/c21-14(11-7-12(22-19-11)13-3-1-6-23-13)20-8-10(9-20)18-15-16-4-2-5-17-15/h1-7,10H,8-9H2,(H,16,17,18)
InChIKeyHCDNPDWADHHPOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine (CAS 2176152-05-7): Procurement-Relevant Structural and Drug-Discovery Profile


N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine (CAS 2176152-05-7), also indexed as (3-(pyrimidin-2-ylamino)azetidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone, is a heterocyclic small molecule (C₁₅H₁₃N₅O₂S, MW 327.4 g/mol) that integrates four pharmacologically relevant ring systems: a pyrimidin-2-amine moiety, a strained azetidine core, an isoxazole-3-carbonyl linker, and a terminal thiophen-2-yl substituent [1]. The compound occupies a niche within the 2-arylaminopyrimidine amide chemical space—a scaffold class that has yielded inhibitors of Bcr-Abl tyrosine kinase and other therapeutic targets—and serves as a versatile intermediate amenable to further derivatization [2]. Its topological polar surface area (tPSA) of 112 Ų [1] and calculated XLogP3 of 1.7 [1] place it within favorable drug-like property space.

Why N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine Cannot Be Substituted with Closest In-Class Analogs


Generic substitution within the 2-arylaminopyrimidine isoxazole amide series is not scientifically defensible because the terminal heteroaryl substituent on the isoxazole ring directly modulates both electronic properties and target engagement profiles. Replacing the electron-rich thiophen-2-yl group with a methyl substituent (CAS 2189435-03-6) removes the sulfur-mediated polarizability and π-stacking capacity that influences kinase ATP-site binding conformations [1]. Substitution with a phenyl group (as in the Ignatovich et al. 2018 series) alters the dihedral angle between the isoxazole and the terminal aryl ring, changing the 3D pharmacophore presentation [2]. The azetidine ring further introduces conformational rigidity not present in flexible-linker analogs, making the scaffold uniquely pre-organized [3]. ChEMBL 20 contains no activity records for this compound, confirming it occupies unexplored chemical space distinct from characterized analogs [3].

Quantitative Differentiation Evidence for N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine vs. Closest Analogs


Thiophene Substituent Confers Distinct Physicochemical Profile vs. Methyl and Phenyl Isoxazole Analogs

The thiophen-2-yl substituent on the isoxazole ring differentiates this compound from its closest commercially cataloged analog—N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine (CAS 2189435-03-6)—by adding a sulfur heteroatom that increases molecular weight (+68.1 Da), hydrogen-bond acceptor count (+1, from 6 to 7), and topological polar surface area [1]. Versus the 5-phenylisoxazole amides synthesized by Ignatovich et al. (2018), the thiophene ring reduces logP (XLogP3 = 1.7 vs. an estimated ~2.5–3.0 for phenyl analogs), potentially improving aqueous solubility and reducing non-specific protein binding [1][2].

Medicinal Chemistry Drug Design Physicochemical Profiling

Azetidine Ring Imposes Conformational Restriction Absent in Flexible-Linker Pyrimidine-Isoxazole Amides

The azetidine ring functions as a rigid spacer between the pyrimidin-2-amine hydrogen-bonding motif and the isoxazole-carbonyl electrophilic center, locking the pharmacophoric elements into a defined spatial orientation with a fraction of sp³-hybridized carbons (Fsp³) of 0.13 [1]. In contrast, the lead compounds from the Koroleva et al. (2024) study—which employ flexible amide linkages between the pyrimidine and isoxazole rings—exhibit conformational flexibility that may reduce target-binding entropy [2]. This conformational pre-organization can translate into improved binding affinity and selectivity when the azetidine-constrained geometry matches the target protein's binding-site topology.

Structural Biology Conformational Analysis Kinase Inhibitor Design

SEA Prediction Profile Suggests Methionine Aminopeptidase 1 (MAP1) as a Potential Differential Target vs. Bcr-Abl-Focused Analogs

Similarity Ensemble Approach (SEA) predictions based on ChEMBL 20 identify methionine aminopeptidase 1 (MAP1) as the top predicted target for this compound, with a P-value of 105 and maximum Tanimoto coefficient of 42 [1]. This predicted target profile is mechanistically distinct from the Bcr-Abl tyrosine kinase inhibition demonstrated by the lead compounds in the Koroleva et al. (2024) 2-arylaminopyrimidine amide series (IC₅₀ = 2.8 ± 0.8 μM in K562 cells; 3.5 ± 0.2 μM in HL-60 cells) [2]. The differential SEA prediction—combined with the absence of any experimentally confirmed activity in ChEMBL—confirms that this compound's thiophene-azetidine architecture directs it toward target space unexplored by the published pyrimidine-isoxazole amide series [1].

Computational Target Prediction Drug Repurposing Enzyme Inhibition

Sulfur-Containing Thiophene Enables Unique Intermolecular Interactions Unavailable to Oxygen- or Carbon-Only Heteroaryl Analogs

The thiophen-2-yl sulfur atom provides a polarizable electron density center capable of engaging in S···π interactions, chalcogen bonding, and sulfur-aromatic interactions with protein methionine, cysteine, and phenylalanine side chains—interaction types not available to the furan-2-yl (oxygen) or phenyl (carbon-only) isoxazole analogs [1]. The experimental demonstration of these interactions in related thiophene-containing kinase inhibitor co-crystal structures (e.g., thienopyrimidine-based EGFR inhibitors) provides class-level evidence that sulfur incorporation can contribute 0.5–2.0 kcal/mol of additional binding free energy through non-canonical interactions [2].

Molecular Recognition Crystal Engineering Ligand-Protein Interactions

Optimal Research and Procurement Scenarios for N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine


Kinase Inhibitor Lead Generation: Bcr-Abl and Novel Kinase Target Screening

The 2-arylaminopyrimidine amide scaffold has validated Bcr-Abl inhibitory activity, with the Koroleva et al. (2024) lead compound demonstrating IC₅₀ values of 2.8 ± 0.8 μM in K562 CML cells and 3.5 ± 0.2 μM in HL-60 AML cells [1]. Procuring this thiophene-azetidine variant enables structure-activity relationship (SAR) expansion at the isoxazole 5-position, where the electron-rich thiophene ring may enhance ATP-site occupancy compared to the published methyl and phenyl congeners. The azetidine-imposed conformational restriction further differentiates this compound as a rigidified scaffold for kinase selectivity profiling across a panel of recombinant kinases. Researchers should prioritize this compound when exploring sulfur-mediated binding interactions with kinase hinge regions or when seeking to improve selectivity against the broader kinome by exploiting the unique dihedral angle imposed by the thiophene-isoxazole junction.

Methionine Aminopeptidase 1 (MAP1) Chemical Probe Development

SEA computational target prediction ranks MAP1 as the top predicted target (P-value = 105, Max Tc = 42), classifying MAP1 as an enzyme/protease target [2]. This is mechanistically orthogonal to the kinase inhibition profile of closely related 2-arylaminopyrimidine amides. Procuring this compound for biochemical screening against recombinant MAP1—with follow-up selectivity profiling against MAP2 and related metalloproteases—represents a rational chemical biology application. A positive hit would establish this scaffold as a novel phenotype for methionine aminopeptidase inhibition, a target class implicated in angiogenesis and tumor growth. The compound's intermediate logP (1.7) and moderate tPSA (112 Ų) suggest acceptable cell permeability for cellular target engagement assays [3].

Fragment-Based Drug Discovery (FBDD) Library Enrichment with Conformationally Constrained Heterocycles

With a molecular weight of 327.4 g/mol, Fsp³ of 0.13, and four rotatable bonds, this compound occupies the upper fragment-to-lead-like boundary [3]. Its four-ring architecture—pyrimidine, azetidine, isoxazole, thiophene—provides multiple vectors for parallel SAR exploration. Procurement for FBDD library inclusion is justified because the azetidine ring introduces conformational pre-organization (lower entropic penalty upon binding) that is absent in commercial fragment libraries dominated by flexible linkers. The thiophene sulfur further offers a unique heavy-atom anomalous scattering signal for X-ray crystallographic fragment screening, facilitating unambiguous binding-mode determination at resolutions where carbon/oxygen-only fragments may be difficult to place. This compound should be prioritized over the methyl analog (CAS 2189435-03-6) when crystallographic fragment screening is the primary hit-identification strategy, due to the sulfur anomalous signal advantage.

Synthetic Methodology Development: Azetidine-Functionalized Heterocycle Diversification

The compound's modular architecture—comprising a pyrimidin-2-amine handle, an azetidine secondary amine, and an isoxazole-3-carbonyl electrophile—enables its use as a polyvalent synthetic intermediate [3]. The pyrimidin-2-ylamino group can undergo N-alkylation or Buchwald-Hartwig coupling; the azetidine nitrogen (following deprotection if applicable) can be functionalized with sulfonyl chlorides or acylating agents; and the isoxazole ring can be elaborated via metal-catalyzed C–H activation at the 4-position. This multi-directional derivatizability makes the compound a strategic building block for parallel library synthesis in medicinal chemistry core facilities, especially when compared to mono-functional analogs that limit diversification to a single reactive site. Procurement for internal compound library production is recommended when the goal is to generate focused libraries with systematic variation at two or more positions simultaneously.

Quote Request

Request a Quote for N-{1-[5-(thiophen-2-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.